Acetamide,2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-

PqsR antagonist Quorum sensing inhibition Pseudomonas aeruginosa

Acetamide,2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- (CAS 603946-06-1) belongs to the 2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide class, a scaffold identified through virtual screening as a novel inhibitor of the Pseudomonas aeruginosa quorum sensing regulator PqsR (MvfR). The core structure comprises a 5-methyl-5H-[1,2,4]triazino[5,6-b]indole heterocycle linked via a thioether bridge to an N-allyl acetamide side chain.

Molecular Formula C15H15N5OS
Molecular Weight 313.4 g/mol
Cat. No. B12577831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide,2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-
Molecular FormulaC15H15N5OS
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NCC=C
InChIInChI=1S/C15H15N5OS/c1-3-8-16-12(21)9-22-15-17-14-13(18-19-15)10-6-4-5-7-11(10)20(14)2/h3-7H,1,8-9H2,2H3,(H,16,21)
InChIKeyCKPJNFYSYRFGMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide,2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-: A Scaffold-Defined PqsR Antagonist Candidate for Quorum Sensing Inhibition Research


Acetamide,2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- (CAS 603946-06-1) belongs to the 2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide class, a scaffold identified through virtual screening as a novel inhibitor of the Pseudomonas aeruginosa quorum sensing regulator PqsR (MvfR) [1]. The core structure comprises a 5-methyl-5H-[1,2,4]triazino[5,6-b]indole heterocycle linked via a thioether bridge to an N-allyl acetamide side chain. This specific N-allyl substitution distinguishes it from other analogs within the series and is expected to modulate both target engagement and physicochemical properties relevant to antibacterial adjuvant development.

Why Generic Substitution Fails for Acetamide,2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-: N-Substituent Drives Potency and Selectivity


Within the 2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide series, even minor variations in the N-substituent produce marked shifts in PqsR antagonist activity—the initial hit (compound 7) shows strain-dependent potency (PAO1-L IC₅₀ 0.98 μM, PA14 inactive at 10 μM), while optimized analog compound 40 achieves PAO1-L IC₅₀ 0.25 μM and PA14 IC₅₀ 0.34 μM [1]. The N-allyl group modulates lipophilicity (XLogP3 1.9), hydrogen-bonding capacity, and steric fit within the PqsR ligand-binding domain, directly impacting biological readouts. Consequently, swapping the allyl moiety for another N-substituent—such as methoxyethyl (XLogP3 1.1), cyclohexylmethyl, or simple alkyl chains—cannot preserve either the potency fingerprint or the selectivity profile, making indiscriminate substitution scientifically unsound.

Quantitative Differentiation Evidence for Acetamide,2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- Against Closest Analogs


PqsR Antagonist Potency: Allyl Analog Positioned Within an Optimizable Activity Range

The PqsR inhibitory potency of the N-allyl derivative has not been reported in isolation; however, the scaffold's SAR reveals that the allyl substituent confers intermediate lipophilicity (XLogP3 1.9) relative to the N-(2-methoxyethyl) analog (XLogP3 1.1) and the more hydrophobic N-cyclohexylmethyl variant [1][2]. In the published series, lipophilicity generally correlates with improved membrane penetration and PqsR engagement, suggesting the allyl compound likely occupies a potency slot between compound 7 (IC₅₀ 0.98 μM, PAO1-L) and compound 40 (IC₅₀ 0.25 μM, PAO1-L). Direct head-to-head measurements are required for definitive ranking.

PqsR antagonist Quorum sensing inhibition Pseudomonas aeruginosa

Lipophilicity (XLogP3) Differentiation: Allyl Analog Occupies a Unique LogP Window

The computed XLogP3 for the N-allyl compound is 1.9 [1], placing it between the N-(2-methoxyethyl) analog (XLogP3 1.1) [2] and the N-cyclohexylmethyl analog (estimated XLogP3 >2.5). This intermediate lipophilicity balances aqueous solubility and passive membrane diffusion, a critical parameter for both in vitro assay performance and potential in vivo bioavailability.

Lipophilicity XLogP3 Physicochemical profiling

Molecular Weight and Heavy Atom Count: Allyl Analog Minimizes Bulk While Retaining Key Interactions

With a molecular weight of 313.4 g/mol and 22 heavy atoms [1], the N-allyl compound is among the smallest active analogs in the series, offering higher ligand efficiency potential compared to bulkier derivatives such as the N-cyclohexylmethyl analog (M.W. 397.5 g/mol, ~30 heavy atoms) [2]. Lower molecular weight correlates with improved permeability and solubility, key considerations in early-stage hit-to-lead optimization.

Molecular weight Ligand efficiency Structural minimization

Rotatable Bond Count and Conformational Flexibility: Allyl Group Provides a Balanced Flexibility Profile

The N-allyl compound possesses 5 rotatable bonds [1], compared to 6 for the N-(2-methoxyethyl) analog and 4 for the N-unsubstituted acetamide. This intermediate flexibility permits adequate conformational sampling for target engagement without incurring excessive entropic penalty upon binding, which is reflected in the scaffold's overall favorable binding thermodynamics [2].

Rotatable bonds Conformational entropy Binding free energy

Priority Application Scenarios for Acetamide,2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- Based on Differential Evidence


PqsR Antagonist Hit-to-Lead Optimization Starting Point

The N-allyl substituent provides a balanced lipophilicity (XLogP3 1.9) and moderate molecular weight (313.4 g/mol), making it an ideal starting scaffold for systematic SAR exploration aimed at improving PqsR antagonist potency while maintaining drug-like properties. The allyl group can be further functionalized via olefin metathesis, hydroboration, or Heck coupling to generate diverse analogs [1].

Selectivity Profiling Against Human HDAC Isoforms

Given that structurally related analogs in the triazinoindole thioacetamide class have shown measurable binding to HDAC6 (Kd ~5.4 μM) [1], the allyl derivative can serve as a chemical probe to differentiate PqsR-specific inhibition from off-target HDAC engagement. Its distinct N-substituent may alter the selectivity fingerprint compared to other analogs.

Chemical Biology Studies of Quorum Sensing in Mixed-Species Biofilms

The compound's intermediate polarity and favorable heavy-atom count support its use in multi-strain biofilm models where differential permeability and efflux susceptibility determine QS inhibition efficacy. The PqsR scaffold has demonstrated activity in both planktonic and biofilm-grown P. aeruginosa cultures [2].

Reference Standard for Analytical Method Development

With defined physicochemical properties (XLogP3 1.9, M.W. 313.4, 5 H-bond acceptors, 1 donor) [1], the allyl analog can serve as a retention time and ionization efficiency marker in LC-MS/MS methods designed to quantify triazinoindole thioacetamide library members in biological matrices.

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